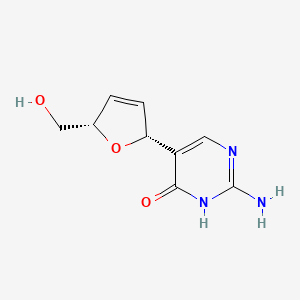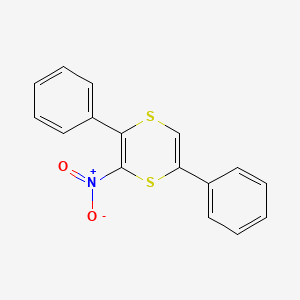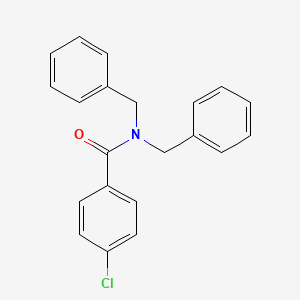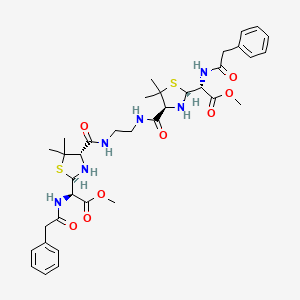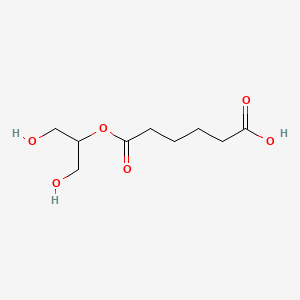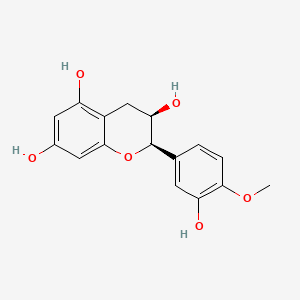
Lonafarnib metabolite M2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lonafarnib metabolite M2 is a derivative of lonafarnib, a farnesyltransferase inhibitor. Lonafarnib is primarily used to treat Hutchinson-Gilford Progeria Syndrome (HGPS) and other progeroid laminopathies. The metabolite M2 is one of the primary metabolites formed during the metabolism of lonafarnib in the human body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lonafarnib metabolite M2 involves multiple steps, starting from the parent compound, lonafarnib. The primary synthetic route includes oxidation and subsequent dehydration in the pendant piperidine ring . The reaction conditions typically involve the use of specific oxidizing agents and controlled temperature settings to ensure the desired transformation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is designed to be scalable and cost-effective, ensuring a consistent supply of the metabolite for research and therapeutic applications.
Analyse Chemischer Reaktionen
Types of Reactions: Lonafarnib metabolite M2 undergoes various chemical reactions, including:
Oxidation: The primary reaction involved in the formation of metabolite M2 from lonafarnib.
Dehydration: A subsequent reaction that follows oxidation, leading to the formation of the final metabolite.
Common Reagents and Conditions:
Oxidizing Agents: Commonly used oxidizing agents include hydrogen peroxide and potassium permanganate.
Dehydrating Agents: Dehydration is typically facilitated by the use of agents like sulfuric acid or phosphoric acid.
Major Products Formed: The major product formed from these reactions is this compound itself. The reactions are designed to ensure high selectivity and yield of the desired metabolite.
Wissenschaftliche Forschungsanwendungen
Lonafarnib metabolite M2 has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the metabolism of lonafarnib.
Biology: Helps in understanding the biological pathways and mechanisms involved in the metabolism of lonafarnib.
Industry: Utilized in the development of new therapeutic agents and in the optimization of existing treatment protocols.
Wirkmechanismus
The mechanism of action of lonafarnib metabolite M2 is closely related to that of its parent compound, lonafarnib. Lonafarnib inhibits farnesyltransferase, an enzyme responsible for the farnesylation of proteins. This inhibition prevents the accumulation of progerin and progerin-like proteins in the inner nuclear membrane, thereby mitigating the symptoms of HGPS . The molecular targets include farnesyltransferase and the pathways involved in protein farnesylation.
Vergleich Mit ähnlichen Verbindungen
Lonafarnib Metabolite M1: Another primary metabolite of lonafarnib, formed through similar metabolic pathways.
HM17 and HM21: Two other metabolites of lonafarnib that account for a significant portion of plasma radioactivity.
Uniqueness of Lonafarnib Metabolite M2: this compound is unique due to its specific formation pathway involving oxidation and dehydration. Its distinct chemical structure and properties make it a valuable compound for studying the metabolism and pharmacokinetics of lonafarnib.
Eigenschaften
CAS-Nummer |
817202-00-9 |
|---|---|
Molekularformel |
C27H29Br2ClN4O2 |
Molekulargewicht |
636.8 g/mol |
IUPAC-Name |
4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]-3,4-dihydro-2H-pyridine-1-carboxamide |
InChI |
InChI=1S/C27H29Br2ClN4O2/c28-20-12-19-2-1-18-13-21(30)14-22(29)24(18)25(26(19)32-15-20)17-5-9-33(10-6-17)23(35)11-16-3-7-34(8-4-16)27(31)36/h3,7,12-17,25H,1-2,4-6,8-11H2,(H2,31,36)/t16?,25-/m1/s1 |
InChI-Schlüssel |
LFMHBVCTCNNODE-ZRSRXRGLSA-N |
Isomerische SMILES |
C1CN(CCC1[C@@H]2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl)C(=O)CC5CCN(C=C5)C(=O)N |
Kanonische SMILES |
C1CN(CCC1C2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl)C(=O)CC5CCN(C=C5)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


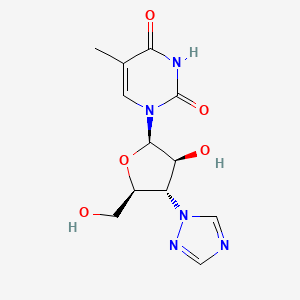
![2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B12787938.png)

![3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol](/img/structure/B12787957.png)
